Clindamycin-d3 Hydrochloride
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Overview
Description
Clindamycin-d3 Hydrochloride is the deuterium labeled Clindamycin . It is an orally active and broad-spectrum bacteriostatic lincosamide . It can inhibit protein synthesis, possessing the ability to suppress the expression of virulence factors in Staphylococcus aureus at sub-inhibitory concentrations .
Synthesis Analysis
The synthesis of this compound involves the use of an internal standard for the quantification of clindamycin . It is a lincosamide antibiotic that is active against Gram-positive bacteria . It inhibits bacterial protein synthesis by interacting with the 50S ribosome .Molecular Structure Analysis
The molecular formula of this compound is C18H30D3ClN2O5S . HCl . Its molecular weight is 464.46 .Chemical Reactions Analysis
This compound works primarily by binding to the 50s ribosomal subunit of bacteria . This agent disrupts protein synthesis by interfering with the transpeptidation reaction, which thereby inhibits early chain elongation .Physical and Chemical Properties Analysis
This compound is a neat product . It is a stable isotope labelled product .Scientific Research Applications
Enhanced Drug Bioavailability
Clindamycin hydrochloride (CLH), a broad-spectrum antibiotic, shows significant potential when encapsulated in nano-formulations of poly lactic acid (PLA)/poly (D,L-lactide-co-glycolide) (PLGA). These nanoparticle (NP) formulations demonstrate controlled drug release and improved drug activity, suggesting their applicability in various therapies (Rauta et al., 2016).
Treatment of Refractory Periodontitis
Studies have evaluated clindamycin hydrochloride's efficacy in treating refractory periodontitis, a severe form of gum disease. The antibiotic has shown positive outcomes in reducing active disease rates and improving attachment levels in patients resistant to conventional treatments (Gordon et al., 1985; Gordon et al., 1990) (Gordon et al., 1990).
Stability in Pharmaceutical Formulations
Clindamycin hydrochloride's stability in various pharmaceutical formulations, such as SuspendIt, has been studied. It remains chemically stable in SuspendIt for 182 days, providing a compounded alternative for liquid dosage forms with extended shelf-life (Pramar et al., 2016).
Topical Application for Toxoplasmosis
Clindamycin hydrochloride has been used in treating toxoplasmosis-related retinochoroiditis, showing beneficial effects in patients when administered subjunctivally (Ferguson, 1981).
Microbial Flora Modification in Periodontitis
Research shows that clindamycin hydrochloride, as an adjunct to scaling, significantly impacts the microbiota associated with refractory periodontitis, suppressing harmful bacterial components and altering the microbial flora (Walker & Gordon, 1990).
Enhancement of Clindamycin Permeation
Studies have investigated the effects of bile acids in hydrogel formulations on the dissolution rate and permeation of clindamycin hydrochloride, revealing significant improvements in drug release and permeability, particularly with carmellose sodium hydrogels (Pavlović et al., 2022).
Impurities in Clindamycin Hydrochloride
Research has also focused on identifying impurities in clindamycin hydrochloride raw materials, leading to the discovery of two new impurities with lower antibacterial activity compared to the main drug (Sun, Li, & Qin, 2014).
Mechanism of Action
Target of Action
Clindamycin-d3 Hydrochloride, also known as 7(S)-Chloro-7-deoxylincomycin-d3, primarily targets the 50S ribosomal subunit of bacteria . This subunit is a crucial component of the bacterial protein synthesis machinery, playing a significant role in the formation of peptide bonds during protein synthesis .
Mode of Action
This compound binds to the 50S ribosomal subunit, thereby disrupting protein synthesis . It interferes with the transpeptidation reaction, which is a critical step in protein synthesis that involves the formation of peptide bonds . This disruption inhibits the elongation of the peptide chain, effectively halting the synthesis of new proteins within the bacterial cell .
Biochemical Pathways
By inhibiting protein synthesis, this compound affects various biochemical pathways within the bacterial cell. The disruption of protein synthesis leads to changes in the cell wall surface, which decreases the adherence of bacteria to host cells . This alteration in the bacterial cell wall can affect numerous downstream pathways, including those involved in bacterial replication and virulence .
Pharmacokinetics
This compound exhibits rapid absorption when administered orally, with approximately 90% bioavailability . The elimination half-life of Clindamycin is about 3 hours in adults and 2.5 hours in children . This relatively short half-life necessitates administration every six hours to ensure adequate antibiotic concentrations .
Result of Action
The primary result of this compound’s action is the inhibition of bacterial growth. By disrupting protein synthesis, it prevents bacteria from producing essential proteins, leading to a halt in bacterial replication . Additionally, the changes induced in the bacterial cell wall surface decrease the adherence of bacteria to host cells, thereby increasing the intracellular killing of organisms .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the presence of other antibiotics that also target the 50S ribosomal subunit, such as erythromycin, clarithromycin, and azithromycin, may compete for binding at this site . Additionally, resistance to Clindamycin may develop, generally as a result of base modification within the 23S ribosomal RNA .
Safety and Hazards
Clindamycin can cause diarrhea, which may be severe or lead to serious, life-threatening intestinal problems . If you have diarrhea that is watery or bloody, stop using this medicine and call your doctor . Before using clindamycin, tell your doctor if you have kidney disease, liver disease, an intestinal disorder such as colitis or Crohn’s disease, or a history of asthma, eczema, or allergic skin reaction .
Future Directions
Clindamycin is used to treat serious infections caused by bacteria . It is usually available as one of three salts: clindamycin phosphate, clindamycin hydrochloride, or clindamycin nicotinamide . These salt forms are all prodrugs of clindamycin but once inside the body or applied to the skin, they are rapidly converted to active clindamycin by hydrolysis . All three salt forms of clindamycin: clindamycin phosphate, clindamycin hydrochloride, and clindamycin nicotinamide have the same antimicrobial spectrum and effectiveness .
Biochemical Analysis
Biochemical Properties
Clindamycin-d3 Hydrochloride plays a significant role in biochemical reactions. It works primarily by binding to the 50s ribosomal subunit of bacteria . This agent disrupts protein synthesis by interfering with the transpeptidation reaction, which thereby inhibits early chain elongation . This disruption of bacterial protein synthesis causes changes in the cell wall surface, which decreases adherence of bacteria to host cells and increases intracellular killing of organisms .
Cellular Effects
This compound has profound effects on various types of cells and cellular processes. It achieves high intracellular levels in phagocytic cells, high levels in bone, and is able to reduce toxin production in toxin-elaborating strains of streptococci and staphylococci . By disrupting bacterial protein synthesis, this compound causes changes in the cell wall surface, which decreases adherence of bacteria to host cells and increases intracellular killing of organisms .
Molecular Mechanism
The molecular mechanism of this compound involves binding to the 50s ribosomal subunit of bacteria, disrupting protein synthesis by interfering with the transpeptidation reaction . This inhibition of early chain elongation results in changes in the cell wall surface, decreasing adherence of bacteria to host cells, and increasing intracellular killing of organisms .
Temporal Effects in Laboratory Settings
The effects of this compound over time in laboratory settings include an extended postantibiotic effect against some strains of bacteria, which may be attributed to persistence of the drug at the ribosomal binding site
Dosage Effects in Animal Models
In animal models, the effects of this compound vary with different dosages . The standard dose of Clindamycin for dogs is 5 mg per pound of body weight every 12 hours or 10 mg per pound of body weight every 24 hours
Metabolic Pathways
This compound is metabolized by the CYP3A4/5 enzymes to bioactive N-demethyl and sulfoxide metabolites This knowledge of the potential relevance of the drug’s metabolites and disposition is of interest
Transport and Distribution
This compound achieves high intracellular levels in phagocytic cells and high levels in bone This suggests that it is effectively transported and distributed within cells and tissues
Subcellular Localization
One of the identified targets, cell division protein FtsZ, was found to be primarily located in the cyto and cyto_nucl compartments
Properties
IUPAC Name |
(2S)-N-[2-chloro-1-[(3R,4R,5S,6R)-3,4,5-trihydroxy-6-methylsulfanyloxan-2-yl]propyl]-4-propyl-1-(trideuteriomethyl)pyrrolidine-2-carboxamide;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H33ClN2O5S.ClH/c1-5-6-10-7-11(21(3)8-10)17(25)20-12(9(2)19)16-14(23)13(22)15(24)18(26-16)27-4;/h9-16,18,22-24H,5-8H2,1-4H3,(H,20,25);1H/t9?,10?,11-,12?,13+,14+,15-,16?,18+;/m0./s1/i3D3; |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AUODDLQVRAJAJM-QCGDUVFOSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1CC(N(C1)C)C(=O)NC(C2C(C(C(C(O2)SC)O)O)O)C(C)Cl.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])N1CC(C[C@H]1C(=O)NC(C2[C@@H]([C@H]([C@@H]([C@H](O2)SC)O)O)O)C(C)Cl)CCC.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H34Cl2N2O5S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
464.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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